

High-Performance Thermal Architectures: -Ga O vs. GaN Power Devices

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Compound of Interest

Compound Name: Gallium oxide

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Executive Summary: The "Thermal Wall" in Ultra-Wide Bandgap Electronics

While Gallium Nitride (GaN) has matured into the standard for high-frequency power electronics,

-Gallium Oxide (

-Ga

O

) offers a theoretical Baliga Figure of Merit (BFOM) approximately 4x higher than GaN, promising superior breakdown voltages and efficiency. However, this electrical superiority is compromised by a critical "Thermal Wall."^[1]

-Ga

O

possesses a thermal conductivity (

) one order of magnitude lower than GaN, necessitating aggressive, non-standard thermal management strategies.^[1]

This guide provides a rigorous technical comparison of thermal behaviors in these two material systems, detailing the transition from bulk thermal management (GaN) to heterogeneous integration (Ga

O

) and providing a self-validating protocol for thermal resistance characterization.

Part 1: Fundamental Material Constraints (The Physics of Phonons)

The root cause of the thermal disparity lies in the crystal lattice. GaN (Wurtzite) allows for efficient phonon transport, whereas

-Ga

O

(Monoclinic) suffers from low group velocity of acoustic phonons and high anharmonic scattering rates.

Anisotropy and Thermal Conductivity

Unlike GaN, which is effectively isotropic in thermal transport for most power device geometries,

-Ga

O

is highly anisotropic.^{[1][2]} Heat does not flow equally in all directions, creating "thermal bottlenecks" depending on the crystal orientation used for the device channel.

Table 1: Thermophysical Property Comparison (300 K)

Parameter	GaN (Bulk/Epitaxial)	-Ga O (Bulk)	Impact on Device Physics
Crystal Structure	Wurtzite (Hexagonal)	Monoclinic	Determines phonon mean free path.
Bandgap ()	3.4 eV	4.8 eV	Ga O supports higher critical fields ().
[010] direction	~230 W/m ^[3] ·K	27.0 ± 2.0 W/m·K	Best case for Ga O ; still 8x lower than GaN.
[100] direction	~230 W/m ^[3] ·K	10.9 ± 1.0 W/m ^[4] ·K	Worst case; heat trapped in lateral directions.
[001] direction	~230 W/m ^[3] ·K	13.7 W/m·K	Intermediate transport.
Specific Heat ()	490 J/kg·K	560 J/kg·K	Similar transient thermal capacity.

“

Expert Insight: In vertical Ga

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devices, the [010] direction is often aligned with the drift region to maximize vertical heat extraction. However, in lateral HEMTs/MOSFETs, the low lateral conductivity ([100]) leads to severe self-heating and hotspot formation near the drain side of the gate.

Part 2: Thermal Management Architectures

Because

-Ga

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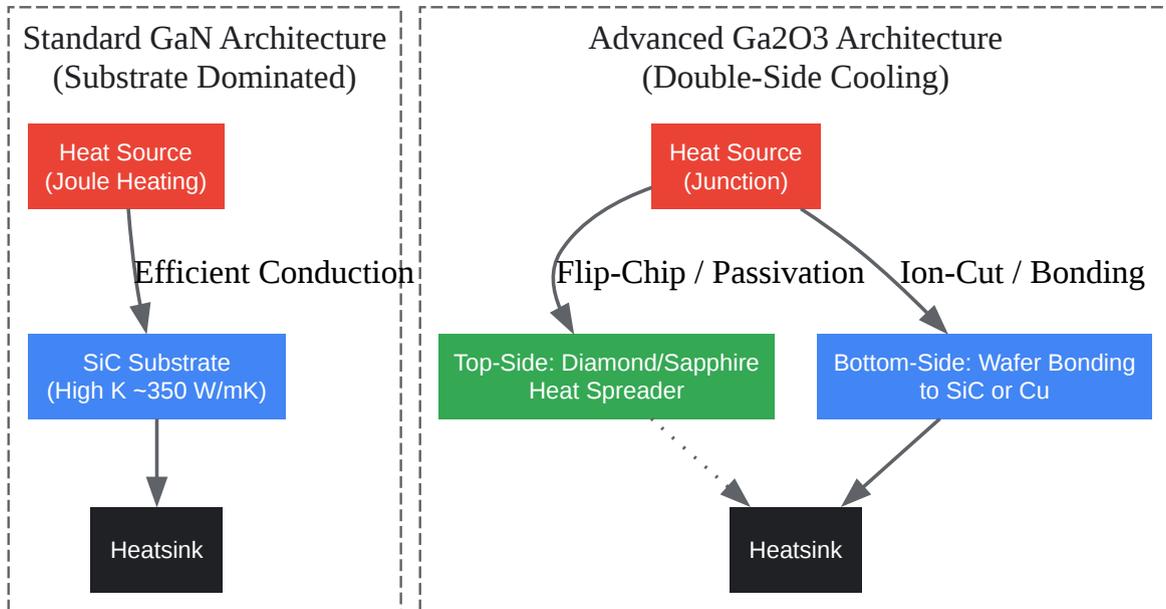
cannot rely on its native substrate for heat dissipation (unlike GaN-on-GaN or GaN-on-SiC), the industry has moved toward Heterogeneous Integration.

Visualization of Thermal Strategies

The following diagram contrasts the standard GaN approach with the necessary multi-layered cooling required for Ga

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Figure 1: Comparison of thermal pathways. GaN relies on substrate conduction. Ga

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requires simultaneous top-side heat spreading and bottom-side heterogeneous bonding to bypass the low-

native material.

Technique Comparison

- Wafer Bonding (Ga

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-on-SiC):

- Mechanism:[5][6] The Ga

○

active layer is thinned (exfoliated or polished) and bonded to a SiC substrate.

- Performance: Reduces thermal resistance () by ~3-5x compared to bulk Ga
-
- Challenge: The Thermal Boundary Resistance (TBR) at the bond interface is the new bottleneck.
- Top-Side Heat Extraction (Flip-Chip/Diamond):
 - Mechanism:[5][6] Deposition of nanocrystalline diamond or flip-chip bonding to a high-carrier.
 - Performance: Critical for lateral devices where heat is trapped near the surface.
 - Data: Double-side cooled Schottky diodes have demonstrated as low as 0.5 K/W, rivaling commercial SiC devices.

Part 3: Self-Validating Experimental Protocol

To objectively compare these devices, one cannot rely on simulation alone. The Transient Dual Interface Method (TDIM), based on JEDEC Standard JESD51-14, is the gold standard for separating the junction-to-case thermal resistance (

) from the interface material.

Protocol: Electrical Transient Thermal Impedance (ETTI) Measurement

Objective: Extract

and identify the structural function (heat flow path) of the packaged device.

Equipment:

- Thermal Transient Tester (e.g., Mentor Graphics T3Ster or equivalent).

- Temperature Controlled Cold Plate.
- Device Under Test (DUT): Ga
○
SBD or MOSFET.

Workflow:

- K-Factor Calibration:
 - Place DUT in a temperature-controlled oven/bath.
 - Apply a small sensor current (mA) that causes negligible heating.
 - Measure Forward Voltage () or
at steps from 25°C to 150°C.
 - Validation: Plot
vs.
. The slope (-factor, mV/°C) must be linear ().
- Heating Phase:
 - Apply a high heating current () to reach steady-state thermal equilibrium (rated power).

- Wait until voltage stabilizes (thermal saturation).
- Cooling Transient (Measurement):
 - Rapidly switch from

to

(< 1

s switching time).
 - Record

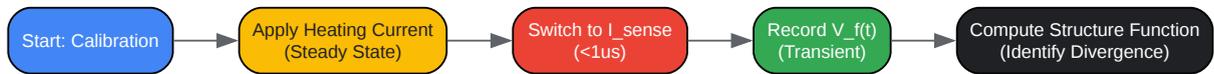
at high sampling rates (logarithmic sampling from 1

s to 100 s).
- Structure Function Analysis (The "Dual Interface" Step):
 - Perform the measurement twice:
 - Case A: With thermal grease (TIM 1) between case and heatsink.
 - Case B: Without thermal grease (Dry) or with a different TIM (TIM 2).
 - Convert

to

(Thermal Impedance).
 - Calculate the Cumulative Structure Function (Heat Capacity vs. Thermal Resistance).

Data Interpretation: The point where the two structure function curves (Case A and Case B) diverge represents the Case interface. The resistance value at this divergence point is the true



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Figure 2: Workflow for JEDEC 51-14 Transient Dual Interface Method (TDIM) to isolate junction-to-case resistance.

Part 4: Comparative Performance Analysis

The following table synthesizes experimental data from recent high-impact studies, comparing standard GaN architectures against state-of-the-art Ga

O

solutions.

Table 2: Experimental Thermal Resistance (

) Comparison

Device Architecture	Substrate / Packaging	(Normalized)	Junction Temp () @ 5W/mm	Status
GaN HEMT	SiC (Standard)	2.7 - 3.0 K·mm/W	~45°C Rise	Industry Standard
GaN HEMT	Diamond (GaN-on-Diamond)	~3.3 K·mm/W	~50°C Rise	High Cost / RF niche
-Ga O MOSFET	Bulk Ga O (Native)	> 20 K·mm/W	> 200°C Rise (Failure)	Unusable for Power
-Ga O MOSFET	Heterogeneous SiC Bonded	4.45 K·mm/W	~65°C Rise	State-of-the-Art
-Ga O SBD	Double-Side (Junction Cooling)	0.5 K/W (Absolute)*	Minimal	Best for Diodes

*Note: Absolute

(K/W) depends on die area. The 0.5 K/W value is for a large-area 15A packaged SBD using junction-side cooling, demonstrating that packaging can overcome material limitations.

Analysis of Results

- The Gap is Closing: Through heterogeneous integration (bonding Ga O to SiC), the thermal resistance gap between GaN and Ga

O

has narrowed from an order of magnitude to roughly 1.5x.

- Interface Resistance (TBR): The limiting factor in Ga

O

-on-SiC is no longer the bulk conductivity of the SiC, but the Thermal Boundary Resistance at the bonding interface. Future improvements must focus on atomic-level bonding quality to reduce phonon scattering at this junction.

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